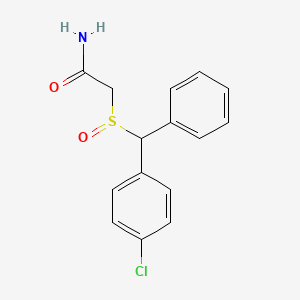

4-Chloro modafinil

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

90280-12-9 |

|---|---|

Molekularformel |

C15H14ClNO2S |

Molekulargewicht |

307.8 g/mol |

IUPAC-Name |

2-[(4-chlorophenyl)-phenylmethyl]sulfinylacetamide |

InChI |

InChI=1S/C15H14ClNO2S/c16-13-8-6-12(7-9-13)15(20(19)10-14(17)18)11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,17,18) |

InChI-Schlüssel |

FIGLGVNEBPKAKG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)S(=O)CC(=O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis and Characterization of 4-Chloro Modafinil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro modafinil, a derivative of the wakefulness-promoting agent modafinil. This document details the chemical synthesis, including a step-by-step experimental protocol, and presents a thorough characterization of the final compound and its key intermediate through various analytical techniques. Furthermore, a summary of the putative signaling pathways associated with modafinil and its analogs is provided.

Synthesis of this compound

The synthesis of this compound is achieved through a three-step process, commencing with the preparation of 2-(benzhydrylthio)acetic acid, followed by amidation with 4-chloroaniline to yield 2-((4-chlorophenyl)(phenyl)methylthio)acetamide, and culminating in the oxidation of the thioether to the corresponding sulfoxide, this compound.

Synthesis Workflow

Figure 1. Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Benzhydrylthio)acetic Acid

A mixture of benzhydrol (50.0 g, 271.4 mmol) and thioglycolic acid (25.0 g, 271.4 mmol) in trifluoroacetic acid (300 mL) is stirred at room temperature for 3 hours.[1] The solvent is then removed under reduced pressure to yield a crude solid. Water (300 mL) is added to the solid, and the resulting precipitate is collected by filtration. The solid is washed with n-hexane (400 mL) and dried to afford 2-(benzhydrylthio)acetic acid as a white solid.

Step 2: Synthesis of 2-((4-chlorophenyl)(phenyl)methylthio)acetamide (Intermediate 3c)

To a solution of 2-(benzhydrylthio)acetic acid in acetonitrile, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1 equivalent) and hydroxybenzotriazole (HOBt) (1 equivalent) are added, and the mixture is stirred for 30 minutes to activate the carboxylic acid.[1] Subsequently, 4-chloroaniline (1 equivalent) is added, and the reaction mixture is stirred at room temperature for 24 hours.[1] The solvent is evaporated, and the residue is taken up in ethyl acetate. The organic phase is washed successively with 5% sulfuric acid, 5% sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be further purified by recrystallization.

Step 3: Synthesis of 2-((4-chlorophenyl)(phenyl)methylsulfinyl)acetamide (this compound)

2-((4-chlorophenyl)(phenyl)methylthio)acetamide is dissolved in glacial acetic acid with stirring.[1] The solution is cooled in an ice water bath, and 30% hydrogen peroxide is added dropwise. The reaction mixture is then stored in a refrigerator for 4 hours.[1] Following this, ice-cold water is added to precipitate the product. The solid is collected by suction filtration, washed with ice-cold water, and dried to yield this compound as white crystals.[1]

Characterization Data

The structural confirmation of the synthesized intermediate and the final product is achieved through various spectroscopic methods.

Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Intermediate (3c) | C₂₁H₁₈ClNOS | 383.89 | 90 |

| This compound (4c) | C₁₅H₁₄ClNO₂S | 307.8 | 170 |

Table 1: Physicochemical data for the intermediate and final product.[1]

| Compound | Analytical Technique | Key Peaks/Signals |

| Intermediate (3c) | IR (KBr, cm⁻¹) | 3430, 3121, 3067, 2923, 2853, 1646 (C=O), 1549, 1490, 1400, 1093, 1034, 823, 700 |

| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | 8.41 (s, 1H, NH), 7.25-7.41 (m, 14H, aromatic), 5.15 (s, 1H, PhCHPh), 3.27 (s, 2H, -SCH₂CO-) | |

| This compound (4c) | IR (KBr, cm⁻¹) | 3444, 3248, 2920, 1684 (C=O), 1597, 1541, 1489, 1398, 1320, 1246, 1037 (S=O), 743, 701 |

| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | 9.33 (brs, 1H, NH), 7.25–7.50 (m, 12H, aromatic), 7.24 (d, 2H, J = 8Hz, p-Chlorophenyl), 5.26 (s, 1H, PhCHPh), 3.66 (d, 1H, -SOCH₂CO-, J = 16Hz), 3.26 (d, 1H, -SOCH₂CO-, J = 16Hz) | |

| ¹³C-NMR (CDCl₃, 125 MHz) δ (ppm) | 162.08 (C=O), 136.18, 134.29, 129.56, 129.52, 128.98, 128.91, 128.85, 121.19 (aromatic carbons), 71.52 (S-CH), 52.21 (S-CH₂) | |

| Mass Spectrum (m/z) | 385 (M⁺+2), 383 (M⁺), 167, 153, 127, 111 |

Table 2: Spectroscopic data for the intermediate and final product.[1]

Putative Signaling Pathways

Modafinil and its analogs are known to exert their effects through a complex interplay with multiple neurotransmitter systems in the central nervous system. The primary mechanism of action is believed to be the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels. Additionally, these compounds have been shown to influence the norepinephrine transporter (NET) and have downstream effects on serotonergic, glutamatergic, and GABAergic pathways.

Dopaminergic and Noradrenergic Signaling

Figure 2. Putative mechanism of action of this compound.

The diagram illustrates that this compound is hypothesized to block the dopamine and norepinephrine transporters on the presynaptic neuron. This inhibition of reuptake leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling at the postsynaptic receptors and contributing to the observed wakefulness-promoting and cognitive-enhancing effects.

References

An In-depth Technical Guide to the Mechanism of Action of 4-Chloromodafinil

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloromodafinil, a structural analog of the wakefulness-promoting agent modafinil, is characterized primarily by its activity as a dopamine reuptake inhibitor. This technical guide delineates the core mechanism of action of 4-Chloromodafinil, focusing on its interaction with monoamine transporters. Quantitative data on its binding affinity are presented, alongside detailed experimental protocols for the assays used to determine these interactions. Furthermore, this guide provides visual representations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of its pharmacodynamics.

Introduction

4-Chloromodafinil, formally known as 2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]-acetamide, is a synthetic compound derived from modafinil. Like its parent compound, its pharmacological effects are primarily attributed to its influence on the central nervous system, specifically its interaction with the dopamine transporter (DAT). Structure-activity relationship (SAR) studies on a series of modafinil analogs have been conducted to investigate how chemical modifications, such as the addition of a para-halo substituent to one of the aryl rings, affect binding and activity at the dopamine, serotonin, and norepinephrine transporters.[1] This document focuses on the specific molecular interactions and functional consequences of 4-Chloromodafinil's binding to these transporters.

Core Mechanism of Action: Dopamine Reuptake Inhibition

The principal mechanism of action for 4-Chloromodafinil is the inhibition of the dopamine transporter (DAT).[1] The DAT is a presynaptic neuronal membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a process that terminates dopaminergic signaling.

By binding to the DAT, 4-Chloromodafinil acts as a competitive inhibitor, blocking the reuptake of dopamine. This blockade leads to an increased concentration and prolonged residence time of dopamine in the synaptic cleft. The elevated levels of extracellular dopamine enhance dopaminergic neurotransmission, which is believed to be the underlying mechanism for its stimulant and wakefulness-promoting effects.

Signaling Pathway

The binding of 4-Chloromodafinil to the dopamine transporter directly impedes the transporter's function. This action increases the availability of dopamine to bind to postsynaptic dopamine receptors (e.g., D1-D5 receptors), thereby modulating various downstream signaling cascades involved in reward, motivation, and executive function.

Quantitative Data: Binding Affinities

The affinity of 4-Chloromodafinil for the three major monoamine transporters has been quantified through in vitro radioligand binding assays. The data, derived from studies on rat brain membranes, are summarized below. The binding affinity is expressed as the inhibitor constant (Ki), where a lower value indicates a higher binding affinity.

| Compound | Transporter | Binding Affinity (Ki) [nM] |

| 4-Chloromodafinil | Dopamine Transporter (DAT) | 1860 ± 190 |

| Norepinephrine Transporter (NET) | 20800 ± 2200 | |

| Serotonin Transporter (SERT) | >10,000 | |

| (Reference) (±)-Modafinil | Dopamine Transporter (DAT) | 3050 ± 260 |

| Norepinephrine Transporter (NET) | >100,000 | |

| Serotonin Transporter (SERT) | >100,000 | |

| (Reference) Cocaine | Dopamine Transporter (DAT) | 71.8 ± 2.9 |

| Norepinephrine Transporter (NET) | 280 ± 20 | |

| Serotonin Transporter (SERT) | 240 ± 10 |

Data sourced from Cao J, et al. ACS Med Chem Lett. 2011.[1]

These data indicate that 4-Chloromodafinil possesses a higher affinity for the dopamine transporter compared to its parent compound, (±)-modafinil. It exhibits weak affinity for the norepinephrine transporter and negligible activity at the serotonin transporter, highlighting its selectivity as a dopamine reuptake inhibitor.

Experimental Protocols

The binding affinities presented above were determined using established in vitro pharmacological assays. The general methodologies are detailed below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 4-Chloromodafinil for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Methodology:

-

Membrane Preparation: Crude membrane fractions are prepared from rat brain tissue (e.g., striatum for DAT, frontal cortex for NET and SERT) through a process of homogenization in a buffered solution followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

-

Competitive Binding: The assay is conducted in 96-well plates. Each well contains the prepared brain membranes, a specific radioligand for the transporter of interest, and varying concentrations of the test compound (4-Chloromodafinil).

-

For DAT: [3H]WIN 35,428 is commonly used as the radioligand.

-

For NET: [3H]nisoxetine is a typical radioligand.

-

For SERT: [3H]citalopram is a common choice.

-

-

Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate competition curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Uptake Inhibition Assay

Objective: To functionally assess the potency of 4-Chloromodafinil in inhibiting dopamine uptake into synaptosomes or cells expressing DAT.

Methodology:

-

Synaptosome or Cell Preparation: Synaptosomes (resealed nerve terminals) are prepared from fresh brain tissue, or cell lines stably expressing the human dopamine transporter (hDAT) are cultured.

-

Pre-incubation: The synaptosomes or cells are pre-incubated with various concentrations of 4-Chloromodafinil or vehicle control.

-

Uptake Initiation: The uptake reaction is initiated by adding a low concentration of radiolabeled dopamine ([3H]DA).

-

Incubation: The mixture is incubated for a short period at a controlled temperature (e.g., 37°C) to allow for dopamine uptake. This period is kept brief to measure the initial rate of transport.

-

Uptake Termination: The uptake is rapidly terminated by adding ice-cold buffer and/or by rapid filtration to separate the cells/synaptosomes from the extracellular medium.

-

Quantification: The amount of [3H]DA taken up into the cells or synaptosomes is quantified by scintillation counting.

-

Data Analysis: The results are expressed as the percentage of inhibition of dopamine uptake compared to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Conclusion

4-Chloromodafinil functions as a selective dopamine reuptake inhibitor. Its mechanism of action is centered on its binding to the dopamine transporter, leading to an increase in synaptic dopamine concentrations. Quantitative analysis reveals a higher affinity for DAT compared to its parent compound, modafinil, and significant selectivity over the norepinephrine and serotonin transporters. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other modafinil-related compounds in the fields of neuroscience and drug development.

References

Unveiling the Dopamine Transporter Affinity of 4-Chloro Modafinil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafinil, a wake-promoting agent, and its analogs have garnered significant interest for their therapeutic potential in treating sleep disorders and as potential pharmacotherapies for psychostimulant addiction. A key molecular target for these compounds is the dopamine transporter (DAT), a critical regulator of dopaminergic signaling in the brain. Alterations in the structure of modafinil can significantly impact its affinity and selectivity for monoamine transporters. This technical guide provides an in-depth analysis of 4-Chloro modafinil, a para-substituted analog, and its interaction with the dopamine transporter, based on available scientific literature.

Quantitative Analysis of Dopamine Transporter Binding Affinity

The binding affinity of this compound for the dopamine transporter (DAT) has been quantified through radioligand binding assays. The data presented below is derived from a study by dran et al. (2010), which systematically investigated the structure-activity relationships of a series of modafinil analogs.

| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |

| (±)-Modafinil | 3100 ± 500 | 10000 ± 2000 | >10000 |

| (±)-4-Chloro modafinil (5c) | 1800 ± 300 | 4800 ± 800 | >10000 |

| Cocaine | 260 ± 40 | 310 ± 50 | 250 ± 30 |

Table 1: Comparative binding affinities (Ki) of (±)-Modafinil, (±)-4-Chloro modafinil, and Cocaine at human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Experimental Protocols

The quantitative data presented above was obtained through a series of meticulously executed experimental procedures as described by dran et al. (2010).

Synthesis of (±)-4-Chloro modafinil (5c)

The synthesis of the para-chloro sulfinylacetamide analogue of modafinil involved a multi-step process:

-

Coupling Reaction: 4,4'-Dichlorobenzhydrol was coupled with thioglycolic acid in the presence of trifluoroacetic acid.

-

Esterification: The resulting carboxylic acid was esterified.

-

Aminolysis: The ester was then subjected to aminolysis to yield the corresponding thioacetamide.

-

Oxidation: The final step involved the oxidation of the thioether using 30% hydrogen peroxide in an acetic acid-methanol solution to produce the desired sulfinylacetamide (this compound).

Dopamine Transporter Radioligand Binding Assay

The affinity of this compound for the dopamine transporter was determined using a competitive radioligand binding assay.

-

Cell Lines: Human embryonic kidney (HEK) cells stably expressing the human dopamine transporter (hDAT) were utilized.

-

Radioligand: [³H]WIN 35,428, a well-characterized radioligand that binds to the dopamine transporter, was used.

-

Assay Procedure:

-

HEK-hDAT cell membranes were prepared and incubated with a fixed concentration of [³H]WIN 35,428.

-

Increasing concentrations of the test compound (this compound) were added to compete with the radioligand for binding to the DAT.

-

The mixture was incubated to reach equilibrium.

-

Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

The amount of radioactivity retained on the filters, representing the bound radioligand, was quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis of the competition curves. The inhibition constant (Kᵢ) was then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is the affinity of the radioligand for the receptor.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the chemical structure, experimental workflow, and the logical relationship of the binding assay.

Unraveling the Neurochemical Profile of CRL-40,940 (Flmodafinil): A Technical Guide

An In-depth Examination of the Preliminary Neurochemical Effects of the Modafinil Analog, CRL-40,940

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. CRL-40,940 (Flmodafinil) is a research chemical and is not approved for human consumption.

Introduction

CRL-40,940, also known as Flmodafinil or bisfluoromodafinil, is a derivative of the wakefulness-promoting agent modafinil. It is structurally distinguished by the substitution of fluorine atoms at the para position of both phenyl rings. This modification is reported to enhance its bioavailability and potency compared to its parent compound. While the user query specified "4-Chloromodafinil," a comprehensive literature review reveals a scarcity of neurochemical data for a chloro-substituted analog. In contrast, the bisfluoro-substituted compound, CRL-40,940, is more extensively documented in scientific literature. This guide will, therefore, focus on the known neurochemical effects of CRL-40,940, with the acknowledgment that "4-Chloromodafinil" may be a misnomer or a significantly less-researched compound.

This technical guide provides a detailed overview of the preliminary neurochemical effects of CRL-40,940, with a focus on its interactions with key neurotransmitter systems. Quantitative data from available studies are summarized, and detailed experimental protocols for the techniques used to elucidate these effects are provided.

Core Neurochemical Effects of CRL-40,940 (Flmodafinil)

The primary mechanism of action of CRL-40,940, as established in preclinical studies, is the inhibition of the dopamine transporter (DAT). This action leads to an increase in extracellular dopamine concentrations in several brain regions. Furthermore, based on the profile of its parent compound, modafinil, CRL-40,940 is presumed to exert secondary effects on other neurotransmitter systems, including serotonin, glutamate, and GABA.

Dopaminergic System

CRL-40,940 is a potent and selective dopamine reuptake inhibitor.[1][2] By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft, thereby prolonging the action of dopamine. In vivo studies in animal models have demonstrated that CRL-40,940 can increase dopamine levels in the nucleus accumbens to 150-200% of baseline.[2]

Serotonergic System

CRL-40,940 exhibits a significantly lower affinity for the serotonin transporter (SERT) compared to the dopamine transporter.[2] This suggests a more selective action on the dopaminergic system.

Glutamatergic and GABAergic Systems

Direct studies on the effects of CRL-40,940 on glutamate and GABA systems are limited. However, its parent compound, modafinil, has been shown to increase extracellular levels of glutamate in brain regions such as the medial preoptic area and the posterior hypothalamus.[3] This effect is thought to be secondary to a reduction in GABAergic inhibition.[3] Modafinil has been observed to decrease GABA release in various brain areas.[4][5][6] Given the structural and functional similarities, it is hypothesized that CRL-40,940 may produce comparable, albeit potentially more potent, effects on these systems.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the neurochemical effects of CRL-40,940 and its parent compound, modafinil.

Table 1: Monoamine Transporter Binding Affinities (Ki in nM)

| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) |

| CRL-40,940 (Flmodafinil) | ~20-50 | >1000 |

Note: Specific Ki values for CRL-40,940 can vary between studies. The values presented are a representative range based on available data.

Table 2: In Vivo Effects on Neurotransmitter Levels

| Compound | Brain Region | Neurotransmitter | Maximum Change from Baseline |

| CRL-40,940 (Flmodafinil) | Nucleus Accumbens | Dopamine | 150-200% increase[2] |

| Modafinil | Medial Preoptic Area | Glutamate | Increased |

| Modafinil | Posterior Hypothalamus | Glutamate | Increased[3] |

| Modafinil | Various Brain Regions | GABA | Decreased[4][5][6] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the neurochemical effects of CRL-40,940.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of CRL-40,940 for monoamine transporters (DAT, SERT).

Methodology:

-

Membrane Preparation:

-

HEK293 cells stably expressing the human dopamine or serotonin transporter are harvested.

-

Cells are homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, a radioligand specific for the transporter of interest (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound (CRL-40,940).

-

Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).

-

The plates are incubated to allow for binding equilibrium to be reached.

-

-

Detection and Analysis:

-

The membranes are collected by rapid filtration through glass fiber filters.

-

The filters are washed to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

Objective: To measure extracellular levels of neurotransmitters (dopamine, glutamate, GABA) in specific brain regions of awake, freely moving animals following the administration of CRL-40,940.

Methodology:

-

Surgical Implantation:

-

Animals (typically rats or mice) are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

-

The cannula is secured to the skull with dental cement.

-

Animals are allowed to recover from surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into a fraction collector.

-

After a stable baseline of neurotransmitter levels is established, the animal is administered CRL-40,940 (systemically or via reverse dialysis).

-

Dialysate collection continues for a set period post-administration.

-

-

Sample Analysis:

-

The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with an appropriate detector (electrochemical detection for dopamine, fluorescence detection for derivatized glutamate and GABA).

-

Fast-Scan Cyclic Voltammetry (FSCV)

Objective: To measure rapid, sub-second changes in dopamine release and reuptake in response to CRL-40,940.

Methodology:

-

Electrode Implantation:

-

A carbon-fiber microelectrode is stereotaxically implanted into the target brain region.

-

A stimulating electrode is placed to evoke dopamine release (e.g., in the ventral tegmental area).

-

A reference electrode is placed in a distal location.

-

-

Electrochemical Recording:

-

A triangular waveform is applied to the carbon-fiber electrode, rapidly scanning a range of potentials.

-

Dopamine is oxidized and then reduced at the electrode surface, generating a characteristic current that is measured.

-

Electrical stimulation is applied to evoke dopamine release, and the resulting changes in current are recorded.

-

-

Data Analysis:

-

The recorded current is converted to dopamine concentration based on calibration of the electrode.

-

Parameters such as the amplitude and decay rate of the dopamine signal are analyzed to determine the effects of CRL-40,940 on dopamine release and reuptake.

-

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

Caption: Dopaminergic synapse showing the action of CRL-40,940.

Caption: Experimental workflow for in vivo microdialysis.

Caption: Hypothesized interaction of CRL-40,940 with GABA and glutamate systems.

Conclusion

The preliminary neurochemical data for CRL-40,940 (Flmodafinil) indicate that it is a potent and selective dopamine reuptake inhibitor, with a higher potency than its parent compound, modafinil. While its effects on other neurotransmitter systems, such as glutamate and GABA, have not been as extensively studied, it is reasonable to hypothesize that it shares a similar, though likely more potent, profile to modafinil. Further research is warranted to fully elucidate the complete neurochemical profile of CRL-40,940 and to explore its potential therapeutic applications. The experimental protocols and data presented in this guide provide a foundational resource for researchers in the field of neuropharmacology and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. Flmodafinil - Wikipedia [en.wikipedia.org]

- 3. The vigilance promoting drug modafinil increases extracellular glutamate levels in the medial preoptic area and the posterior hypothalamus of the conscious rat: prevention by local GABAA receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The antinarcoleptic drug modafinil increases glutamate release in thalamic areas and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of modafinil on striatal, pallidal and nigral GABA and glutamate release in the conscious rat: evidence for a preferential inhibition of striato-pallidal GABA transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-chloro Modafinil (CAS Number: 90280-12-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro Modafinil (CAS No. 90280-12-9), a para-chloro derivative of the wakefulness-promoting agent Modafinil. While direct research on this specific analog is limited, this document synthesizes available data on its chemical properties, inferred biological activities, and mechanism of action based on studies of closely related Modafinil analogs. This guide includes a summary of its chemical and physical properties, detailed hypothetical experimental protocols for its synthesis and pharmacological evaluation, and quantitative data on its interaction with monoamine transporters. Visual diagrams of the proposed signaling pathway and experimental workflows are provided to facilitate understanding. It is important to note that this compound is an analytical reference standard intended for research and forensic applications only and is not for human or veterinary use.[1]

Chemical and Physical Properties

This compound, chemically known as 2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]-acetamide, is a sulfinylacetamide derivative.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 90280-12-9 | [1] |

| Molecular Formula | C₁₅H₁₄ClNO₂S | [1] |

| Molecular Weight | 307.8 g/mol | [1] |

| IUPAC Name | 2-[[(4-chlorophenyl)(phenyl)methyl]sulfinyl]acetamide | [2] |

| Synonyms | p-Chloro Modafinil, CRL-40,941 (note: some sources may use different CRL numbers) | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and DMF | [1] |

Inferred Biological Activity and Mechanism of Action

Based on the pharmacological profile of its parent compound, Modafinil, and other halogenated analogs, this compound is presumed to act as a central nervous system (CNS) stimulant with wakefulness-promoting properties. The primary mechanism of action is believed to be the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in specific brain regions.[3]

A study by Cao et al. (2010) investigated the structure-activity relationships of a series of Modafinil analogs, including the para-chloro derivative (referred to as compound 5c in the study). Their findings indicate that this compound is a potent and selective dopamine reuptake inhibitor.[4]

The proposed signaling pathway for this compound, extrapolated from the known mechanism of Modafinil, is illustrated below.

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinities of this compound (compound 5c ) for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters as reported by Cao et al. (2010).[4]

| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |

| (±)-Modafinil | 3080 ± 510 | >10,000 | >10,000 |

| (±)-4-chloro Modafinil (5c) | 230 ± 30 | >10,000 | 4890 ± 1170 |

| Cocaine | 250 ± 10 | 310 ± 20 | 510 ± 30 |

These data suggest that the addition of a chlorine atom at the para position of one of the phenyl rings significantly increases the affinity and selectivity for the dopamine transporter compared to the parent compound, Modafinil.

Locomotor activity studies in mice also indicated that (±)-4-chloro Modafinil produced a dose-dependent increase in activity, similar to cocaine, suggesting CNS stimulant effects.[4]

Experimental Protocols

The following sections provide detailed hypothetical protocols for the synthesis and pharmacological evaluation of this compound, based on the general methods described in the literature for similar compounds.[5][6][7][8]

Synthesis of (±)-2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]-acetamide

This protocol is adapted from the general synthesis scheme for Modafinil analogs.

Materials:

-

4-chlorobenzhydrol

-

Thioglycolic acid

-

Trifluoroacetic acid (TFA)

-

1,1'-Carbonyldiimidazole (CDI)

-

Ammonia (solution in a suitable solvent, e.g., methanol)

-

Hydrogen peroxide (30% solution)

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 2-(((4-chlorophenyl)(phenyl)methyl)thio)acetic acid:

-

To a solution of 4-chlorobenzhydrol (1.0 eq) in trifluoroacetic acid, add thioglycolic acid (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.

-

-

Synthesis of 2-(((4-chlorophenyl)(phenyl)methyl)thio)acetamide:

-

Dissolve the carboxylic acid from the previous step (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) and stir at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add a solution of ammonia in methanol (2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the thioacetamide.

-

-

Synthesis of (±)-2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]-acetamide (this compound):

-

Dissolve the thioacetamide (1.0 eq) in glacial acetic acid.

-

Slowly add hydrogen peroxide (30% solution, 1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture for 12-16 hours.

-

Monitor the reaction by TLC.

-

Pour the reaction mixture into a cold, saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

-

In Vitro Monoamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of this compound for DAT, SERT, and NET.

Materials:

-

Cell membranes prepared from cells expressing human DAT, SERT, or NET.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).

-

Non-specific binding inhibitors: Benztropine (for DAT), fluoxetine (for SERT), desipramine (for NET).

-

This compound test compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Plate Setup:

-

In a 96-well plate, add assay buffer, radioligand at a concentration near its K₋d, and either:

-

Vehicle (for total binding).

-

A high concentration of a non-specific binding inhibitor (for non-specific binding).

-

Varying concentrations of this compound.

-

-

-

Incubation:

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

-

Filtration:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

-

Conclusion

This compound (CAS No. 90280-12-9) is a para-chlorinated analog of Modafinil that demonstrates significantly higher affinity and selectivity for the dopamine transporter in vitro compared to its parent compound. Its pharmacological profile suggests potential as a CNS stimulant, though further in-vivo research is required to fully characterize its effects. The provided hypothetical protocols for synthesis and bioassays offer a framework for researchers interested in further investigating this and similar compounds. As with all research chemicals, appropriate safety precautions should be taken, and its use should be strictly limited to a laboratory setting for research purposes.

References

- 1. Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-((4-Chlorophenyl)(phenyl)methanesulfinyl)acetamide | C15H14ClNO2S | CID 13271851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Evidence for the Involvement of Dopamine Transporters in Behavioral Stimulant Effects of Modafinil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Elucidation of Structural Elements for Selectivity across Monoamine Transporters: Novel 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Analytical Reference Standard of 4-Chloro modafinil

This technical guide provides a comprehensive overview of the analytical reference standard for 4-Chloro modafinil, catering to researchers, scientists, and drug development professionals. The document details the physicochemical properties, predicted spectroscopic and chromatographic data, and generalized experimental protocols for the synthesis and analysis of this modafinil analog. Furthermore, it presents a hypothesized signaling pathway and metabolic fate based on its structural similarity to modafinil.

Physicochemical Properties

This compound, also known by its formal name 2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]-acetamide, is a synthetic molecule structurally related to the wakefulness-promoting agent modafinil.[1][2] As a reference standard, it is primarily intended for research and forensic applications.[1][2]

| Property | Value | Reference(s) |

| Formal Name | 2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]-acetamide | [1][2] |

| CAS Number | 90280-12-9 | [1][2] |

| Molecular Formula | C₁₅H₁₄ClNO₂S | [1][2] |

| Formula Weight | 307.8 g/mol | [1][2] |

| Purity | ≥98% | [2] |

| Formulation | A crystalline solid | [2] |

| Solubility | DMF: 5 mg/mL, DMSO: 10 mg/mL, Ethanol: 10 mg/mL | [2] |

Spectroscopic and Chromatographic Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data tables are based on predictions from its chemical structure and available data for modafinil and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Predicted) Note: Chemical shifts (δ) are referenced to TMS (0 ppm) and may vary depending on the solvent used.

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| 7.20-7.50 | m | 9H | Aromatic protons |

| 5.40 | s | 1H | Methine proton (CH) |

| 3.40-3.70 | m | 2H | Methylene protons (CH₂) |

| 6.50-7.50 | br s | 2H | Amide protons (NH₂) |

¹³C NMR (Predicted) Note: Chemical shifts (δ) are referenced to TMS (0 ppm) and may vary depending on the solvent used.

| Chemical Shift (ppm) | Assignment |

| 168-172 | Carbonyl carbon (C=O) |

| 130-140 | Aromatic carbons (quaternary) |

| 125-130 | Aromatic carbons (CH) |

| 65-70 | Methine carbon (CH) |

| 50-55 | Methylene carbon (CH₂) |

Mass Spectrometry (MS) (Predicted)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will likely involve cleavage of the sulfinylacetamide side chain and fragmentation of the aromatic rings.

| m/z (Predicted) | Ion |

| 307/309 | [M]+ (isotopic pattern due to ³⁵Cl/³⁷Cl) |

| 231/233 | [M - CONH₂ - CH₂]+ |

| 165 | [C₁₃H₉]+ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretch (amide) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1680-1640 | C=O stretch (amide) |

| 1600-1450 | C=C stretch (aromatic) |

| 1050-1000 | S=O stretch (sulfoxide) |

| 850-800 | C-Cl stretch (aryl chloride) |

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of this compound, adapted from methods used for modafinil and its analogs. Researchers should optimize these protocols for their specific laboratory conditions.

Synthesis of this compound

This protocol is a general procedure for the synthesis of halo-substituted modafinil analogues.[3][4][5]

Materials:

-

4-Chlorobenzhydrol

-

Thioglycolic acid

-

Thionyl chloride or other activating agent

-

Ammonia

-

Appropriate solvents (e.g., dichloromethane, methanol)

-

Oxidizing agent (e.g., hydrogen peroxide in acetic acid)

Procedure:

-

Synthesis of 2-((4-chlorophenyl)(phenyl)methylthio)acetic acid: React 4-chlorobenzhydrol with thioglycolic acid in the presence of a suitable acid catalyst.

-

Amidation: Convert the resulting carboxylic acid to the corresponding amide by first activating the carboxyl group (e.g., with thionyl chloride to form the acyl chloride) and then reacting with ammonia.

-

Oxidation: Oxidize the thioether to the sulfoxide using an oxidizing agent such as hydrogen peroxide in acetic acid to yield this compound.

-

Purification: Purify the final product by recrystallization or column chromatography.

Analytical Methods

This is a generalized HPLC method for the analysis of modafinil and its analogs.[6][7][8]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A typical starting point is a 60:40 (v/v) ratio of buffer to acetonitrile.[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Injection Volume: 20 µL.

-

Quantification: Use an external standard calibration curve prepared with a certified reference standard of this compound.

GC-MS analysis of modafinil and its analogs can be challenging due to potential thermal degradation in the injection port.[9][10] A derivatization step may be necessary to improve thermal stability and chromatographic performance.

-

Column: A low-bleed capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection at a temperature optimized to minimize degradation.

-

Oven Program: A temperature gradient program to ensure good separation of the analyte from any impurities or degradation products.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for enhanced sensitivity and specificity.

Hypothesized Signaling Pathway and Metabolism

Signaling Pathway

Based on its structural similarity to modafinil, this compound is hypothesized to act as a dopamine transporter (DAT) inhibitor.[11][12][13][14] By blocking the reuptake of dopamine from the synaptic cleft, it is expected to increase the concentration and duration of action of dopamine in the brain, leading to its potential wakefulness-promoting and cognitive-enhancing effects.

Metabolic Fate

The metabolism of this compound has not been explicitly studied. However, based on the known metabolic pathways of modafinil, it is likely to undergo similar biotransformations in the liver.[2][15][16][17][18] The primary metabolic routes are expected to be:

-

Amide Hydrolysis: Hydrolysis of the amide group to form the corresponding carboxylic acid metabolite, 2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]acetic acid.

-

S-Oxidation: Oxidation of the sulfoxide group to a sulfone, forming 2-[[(4-chlorophenyl)phenylmethyl]sulfonyl]acetamide.

-

Aromatic Hydroxylation: Minor pathways may involve hydroxylation of the aromatic rings, catalyzed by cytochrome P450 (CYP) enzymes.[19][20][21][22]

Conclusion

This technical guide provides a foundational understanding of the analytical reference standard for this compound. While specific experimental data for this compound is limited, this document consolidates available information and provides predicted data and generalized protocols to aid researchers in their studies. Further experimental work is necessary to fully characterize the spectroscopic, chromatographic, and metabolic properties of this compound.

References

- 1. The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Elucidation of Structural Elements for Selectivity across Monoamine Transporters: Novel 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SARs at the Monoamine Transporters for a Novel Series of Modafinil Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and psychobiological evaluation of modafinil analogs in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. RP-HPLC method for quantifying modafinil in bulk and tablets. [wisdomlib.org]

- 8. clinicsearchonline.org [clinicsearchonline.org]

- 9. A novel study of screening and confirmation of modafinil, adrafinil and their metabolite modafinilic acid under EI-GC-MS and ESI-LC-MS-MS ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Heterocyclic Analogues of Modafinil as Novel, Atypical Dopamine Transporter Inhibitors. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Heterocyclic Analogues of Modafinil as Novel, Atypical Dopamine Transporter Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. scialert.net [scialert.net]

- 17. Human Metabolome Database: Showing metabocard for Modafinil (HMDB0014883) [hmdb.ca]

- 18. Population pharmacokinetics of modafinil acid and estimation of the metabolic conversion of modafinil into modafinil acid in 5 major ethnic groups of China - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. openanesthesia.org [openanesthesia.org]

- 21. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Solubility Profile of 4-Chloromodafinil in Dimethyl Sulfoxide and Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-Chloromodafinil (also known as CRL-40,940) in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document is intended to serve as a comprehensive resource, offering quantitative solubility data, detailed experimental methodologies for solubility determination, and insights into the potential biochemical pathways associated with this compound.

Quantitative Solubility Data

The solubility of 4-Chloromodafinil in DMSO and ethanol has been reported by commercial suppliers. This data is crucial for the preparation of stock solutions and for conducting a wide range of in vitro and in vivo studies. The table below summarizes the available quantitative solubility data.

| Solvent | Quantitative Solubility |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[1] |

| Ethanol | 10 mg/mL[1] |

Experimental Protocol for Solubility Determination

While specific experimental details from the original determination are not publicly available, a standard and reliable method for determining the solubility of a compound like 4-Chloromodafinil is the Saturated Shake-Flask Method . This protocol provides a reproducible approach for researchers to verify the solubility or determine it under specific laboratory conditions (e.g., different temperatures or buffer systems).

Objective: To determine the equilibrium solubility of 4-Chloromodafinil in DMSO and ethanol at a specified temperature.

Materials:

-

4-Chloromodafinil (crystalline solid)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Ethanol, absolute (≥99.5%)

-

Analytical balance

-

Vials with airtight caps (e.g., 2 mL glass vials)

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an amount of 4-Chloromodafinil in excess of its expected solubility (e.g., 15-20 mg) and add it to separate vials.

-

To each vial, add a precise volume (e.g., 1 mL) of the respective solvent (DMSO or ethanol).

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a temperature-controlled incubator (e.g., 25 °C).

-

Agitate the samples at a constant speed for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid material at the end of this period is essential.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, remove the vials from the shaker.

-

To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes. This will pellet the excess solid at the bottom of the vial.

-

-

Sample Analysis:

-

Carefully aspirate a known volume of the clear supernatant without disturbing the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Prepare a series of dilutions of the filtered supernatant with the respective solvent.

-

Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of 4-Chloromodafinil. A standard calibration curve of known concentrations of 4-Chloromodafinil should be prepared in the same solvent for accurate quantification.

-

-

Data Reporting:

-

The determined concentration from the saturated solution represents the equilibrium solubility of 4-Chloromodafinil in that solvent at the specified temperature. The results should be reported in mg/mL.

-

Putative Signaling Pathway

While the specific signaling pathways of 4-Chloromodafinil have not been extensively elucidated, its structural similarity to modafinil suggests that it likely shares a similar mechanism of action. Modafinil is known to exert its wakefulness-promoting effects through a complex interplay of multiple neurotransmitter systems. A primary mechanism of action is the inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine levels. The following diagram illustrates a putative signaling pathway based on the known pharmacology of modafinil and its analogs.

Caption: Putative mechanism of 4-Chloromodafinil action.

The experimental workflow for determining solubility as described in this guide can be visualized as follows:

Caption: Solubility determination workflow.

References

Potential Research Applications of Modafininil Analogs: A Technical Guide

Introduction

Modafinil, a wakefulness-promoting agent approved for the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea, has garnered significant interest for its potential off-label applications in cognitive enhancement and the treatment of various neuropsychiatric disorders.[1][2][3] Its unique pharmacological profile, primarily attributed to its action as an atypical dopamine transporter (DAT) inhibitor, has spurred the development of numerous analogs with modified structures and pharmacological properties.[3][4] These analogs offer promising avenues for research, aiming to enhance potency, selectivity, and pharmacokinetic profiles, thereby expanding the therapeutic potential beyond that of the parent compound. This technical guide provides an in-depth overview of the core research applications of modafinil analogs, focusing on their pharmacology, relevant experimental protocols, and the underlying molecular pathways.

Core Research Applications

The primary research applications of modafinil analogs are centered around their ability to modulate monoamine neurotransmitter systems, particularly the dopamine system. Key areas of investigation include:

-

Cognitive Enhancement: Exploring the potential of analogs to improve memory, attention, and executive function in both healthy individuals and in models of cognitive impairment.[5]

-

Treatment of Substance Use Disorders: Investigating the efficacy of analogs in reducing drug craving and relapse in preclinical models of addiction.[6][7]

-

Neuropsychiatric Disorders: Evaluating the therapeutic potential of analogs for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and anxiety.[8][9]

-

Wakefulness-Promoting Agents: Developing novel compounds with improved efficacy and side-effect profiles for the treatment of sleep disorders.[2]

Pharmacology of Modafinil Analogs

The primary mechanism of action of modafinil and its analogs is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels.[10] However, many analogs also exhibit varying affinities for the serotonin transporter (SERT) and the norepinephrine transporter (NET).[8] The structure-activity relationship (SAR) of these analogs has been extensively studied to optimize their binding affinity and selectivity.

Quantitative Data: Monoamine Transporter Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of selected modafinil analogs for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters. Lower Ki values indicate higher binding affinity.

| Compound | hDAT Ki (nM) | hSERT Ki (nM) | hNET Ki (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) | Reference |

| (±)-Modafinil | 3050 | >10000 | >10000 | >3.3 | >3.3 | [11] |

| (R)-Modafinil (Armodafinil) | 3050 | >10000 | >10000 | >3.3 | >3.3 | [11] |

| JJC8-016 | 116 | 360 | >10000 | 3.1 | >86.2 | [12] |

| JJC8-088 | 23 | >10000 | >10000 | >435 | >435 | [6] |

| JJC8-091 | 230 | >10000 | >10000 | >43.5 | >43.5 | [6] |

| CE-123 | 4606 | >10000 | >10000 | >2.2 | >2.2 | [5] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological and behavioral effects of modafinil analogs.

Dopamine Transporter (DAT) Radioligand Binding Assay

This assay is used to determine the binding affinity of modafinil analogs for the dopamine transporter.

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT)

-

[³H]WIN 35,428 (radioligand)

-

Unlabeled test compounds (modafinil analogs)

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Scintillation fluid

-

Glass fiber filters (e.g., Whatman GF/B)

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture hDAT-expressing HEK293 cells to confluency.

-

Harvest cells and homogenize in ice-cold binding buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the resulting pellet in fresh binding buffer.

-

Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of membrane preparation (containing 10-20 µg of protein).

-

50 µL of [³H]WIN 35,428 at a final concentration of ~1 nM.

-

50 µL of either binding buffer (for total binding), a high concentration of a known DAT inhibitor like cocaine (10 µM, for non-specific binding), or the test compound at various concentrations.

-

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the in vivo measurement of extracellular dopamine levels in specific brain regions of freely moving animals.[7][13]

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ED)

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthetics

-

Surgical instruments

-

Experimental animals (e.g., rats or mice)

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal and place it in a stereotaxic apparatus.

-

Drill a small hole in the skull above the target brain region (e.g., nucleus accumbens or striatum).

-

Implant a guide cannula aimed at the target region and secure it with dental cement.

-

Allow the animal to recover for at least one week.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of dopamine levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.

-

Administer the test compound (modafinil analog) via intraperitoneal (i.p.) injection or through the microdialysis probe (reverse dialysis).

-

Continue collecting dialysate samples for several hours to monitor the effect of the compound on dopamine levels.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for dopamine content using HPLC-ED.

-

Quantify dopamine concentrations by comparing the peak heights or areas to those of a standard curve.

-

-

Data Analysis:

-

Express dopamine levels as a percentage of the baseline levels.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to determine the significance of the drug effect.

-

Behavioral Assays

This test is used to assess the stimulant or depressant effects of a compound on general activity levels.[14]

Procedure:

-

Habituate the animals to the testing room and the locomotor activity chambers for at least 30 minutes before the experiment.

-

Administer the test compound or vehicle control to the animals.

-

Immediately place each animal individually into a locomotor activity chamber.

-

Record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified period (e.g., 60-120 minutes) using an automated tracking system.

-

Analyze the data by comparing the activity levels of the drug-treated groups to the vehicle control group.

The EPM is a widely used test to assess anxiety-like behavior in rodents.[15][16]

Procedure:

-

The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze freely for a 5-minute session.

-

Record the time spent in and the number of entries into the open and enclosed arms using a video tracking system.

-

Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

The FST is a common behavioral despair test used to screen for antidepressant-like activity.[6][17]

Procedure:

-

Place the animal in a cylinder filled with water from which it cannot escape.

-

The test session typically lasts for 6 minutes.

-

Record the duration of immobility (floating without struggling) during the last 4 minutes of the test.

-

Antidepressant compounds are expected to decrease the duration of immobility.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the research applications of modafinil analogs.

Caption: Mechanism of action of modafinil analogs at the dopamine synapse.

Caption: Experimental workflow for a DAT radioligand binding assay.

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

Modafinil analogs represent a promising class of compounds for a wide range of research applications, from basic neuroscience to the development of novel therapeutics for neuropsychiatric and sleep disorders. Their diverse pharmacological profiles, particularly their varying affinities and selectivities for monoamine transporters, provide a rich toolkit for dissecting the roles of these neurotransmitter systems in complex behaviors and disease states. The experimental protocols detailed in this guide provide a foundation for researchers to explore the potential of these compounds and contribute to the advancement of neuropharmacology. Further research into the pharmacokinetics, metabolic stability, and long-term effects of these analogs is crucial for their translation into clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. List of modafinil analogues and derivatives - Wikipedia [en.wikipedia.org]

- 4. animal.research.wvu.edu [animal.research.wvu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 7. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. psychogenics.com [psychogenics.com]

- 10. Modafinil and its structural analogs as atypical dopamine uptake inhibitors and potential medications for psychostimulant use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. va.gov [va.gov]

- 15. protocols.io [protocols.io]

- 16. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 4-Chloromodafinil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 4-Chloromodafinil (CAS No: 90280-12-9), an analog of the wakefulness-promoting agent modafinil. This document is intended for research, scientific, and drug development professionals.

Spectroscopic Data

Due to the limited availability of public spectroscopic data for 4-Chloromodafinil, the following tables present representative data based on the known structure and spectroscopic characteristics of similar modafinil analogs.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Representative ¹H NMR Data for 4-Chloromodafinil

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.60 - 7.30 | m | 9H | Aromatic protons |

| 7.25 | s (br) | 1H | -NH₂ |

| 6.95 | s (br) | 1H | -NH₂ |

| 5.40 | s | 1H | -CH(Ar)₂ |

| 3.55 | d | 1H | -CH₂- |

| 3.35 | d | 1H | -CH₂- |

Table 2: Representative ¹³C NMR Data for 4-Chloromodafinil

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | C=O (amide) |

| 140.2 | Aromatic C (quaternary) |

| 138.5 | Aromatic C (quaternary, C-Cl) |

| 134.1 | Aromatic C-H |

| 130.8 | Aromatic C-H |

| 129.5 | Aromatic C-H |

| 129.2 | Aromatic C-H |

| 128.8 | Aromatic C-H |

| 128.5 | Aromatic C-H |

| 70.1 | -CH(Ar)₂ |

| 55.3 | -CH₂- |

Mass Spectrometry (MS) Data

Table 3: Representative Mass Spectrometry Data for 4-Chloromodafinil

| m/z | Relative Intensity (%) | Assignment |

| 307.04 | 100 | [M]⁺ (Molecular Ion for ³⁵Cl) |

| 309.04 | 32 | [M+2]⁺ (Isotope Peak for ³⁷Cl) |

| 244.0 | 45 | [M - SOCH₂CONH₂]⁺ |

| 201.0 | 60 | [C₁₃H₁₀Cl]⁺ |

| 165.0 | 85 | [C₁₃H₉]⁺ |

Experimental Protocols

Synthesis of 4-Chloromodafinil

The synthesis of 4-Chloromodafinil can be achieved through a multi-step process adapted from the synthesis of modafinil and its analogs.

Step 1: Synthesis of 2-[[(4-chlorophenyl)phenylmethyl]thio]acetic acid

-

To a solution of 4-chlorobenzhydrol (1 equivalent) in trifluoroacetic acid, add thioglycolic acid (1 equivalent).

-

Stir the reaction mixture at room temperature for 3-4 hours.

-

Remove the trifluoroacetic acid under reduced pressure.

-

Add water to the residue to precipitate the crude product.

-

Filter the solid, wash with water, and dry to yield 2-[[(4-chlorophenyl)phenylmethyl]thio]acetic acid.

Step 2: Amidation to 2-[[(4-chlorophenyl)phenylmethyl]thio]acetamide

-

Dissolve the carboxylic acid from Step 1 in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath and add oxalyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in dichloromethane and add it dropwise to a cooled, concentrated solution of aqueous ammonia.

-

Stir the mixture vigorously for 1 hour.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 3: Oxidation to 4-Chloromodafinil

-

Dissolve the thioacetamide from Step 2 in glacial acetic acid.

-

Add hydrogen peroxide (30% aqueous solution, 1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture for 12-16 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield 4-Chloromodafinil.

Spectroscopic Analysis

NMR Spectroscopy

-

Prepare a sample by dissolving 5-10 mg of 4-Chloromodafinil in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

-

Prepare a dilute solution of 4-Chloromodafinil in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or after separation using liquid chromatography (LC-MS).

-

For Electron Ionization (EI) mass spectrometry, a gas chromatography (GC-MS) setup can be used.

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualizations

Caption: Synthetic pathway for 4-Chloromodafinil.

Caption: Mechanism of action of modafinil analogs.

The Stability of 4-Chloro Modafinil (CRL-40,940): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability of 4-Chloro modafinil (CRL-40,940), a wakefulness-promoting agent and a structural analog of modafinil. Understanding the stability profile of a compound is critical for its development, formulation, and the assurance of its quality, safety, and efficacy. This document summarizes the available data on the stability of this compound, outlines potential degradation pathways based on studies of related compounds, and provides detailed experimental protocols for stability-indicating analyses.

Core Stability Profile

This compound, like its parent compound modafinil, is a crystalline solid. Its long-term stability has been reported to be at least five years when stored at a controlled temperature of -20°C.[1] However, the compound is susceptible to degradation under various stress conditions, which is a crucial consideration for formulation development and storage.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 2-[[(4-chlorophenyl)phenylmethyl]sulfinyl]-acetamide | [1] |

| Molecular Formula | C15H14ClNO2S | [1] |

| Molecular Weight | 307.8 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Storage Temperature | -20°C | [1] |

| Long-term Stability | ≥ 5 years at -20°C | [1] |

Forced Degradation and Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. While specific quantitative forced degradation data for this compound is limited in publicly available literature, studies on modafinil and its analog, armodafinil, provide valuable insights into its likely degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress conditions.[2][3][4][5][6]

Summary of Potential Degradation under Stress Conditions (Based on Analogs)

| Stress Condition | Potential for Degradation | Likely Degradation Products |

| Acidic Hydrolysis | Susceptible | Hydrolysis of the amide group to form the corresponding carboxylic acid. |

| Alkaline Hydrolysis | Highly Susceptible | Rapid hydrolysis of the amide group to form the corresponding carboxylic acid. |

| Oxidative Degradation | Susceptible | Oxidation of the sulfoxide group to a sulfone. |

| Photolytic Degradation | Susceptible | Potential for photolytic cleavage and rearrangement. |

| Thermal Degradation | Susceptible at high temperatures (e.g., GC-MS injector) | Formation of a fluorinated analog of 1,1,2,2-tetraphenylethane.[7][8][9][10] |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability testing. The following protocols are based on established methods for modafinil and its analogs and can be adapted for this compound.

Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is fundamental for separating the parent drug from its degradation products.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve adequate separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of this compound, likely around 225 nm.

-

Sample Preparation: Samples from forced degradation studies should be diluted with the mobile phase to an appropriate concentration within the linear range of the method.

Forced Degradation Studies Protocol (General)

Objective: To generate potential degradation products and assess the intrinsic stability of this compound.

-

Acidic Hydrolysis:

-

Dissolve this compound in a suitable solvent (e.g., methanol) and add an equal volume of 1N hydrochloric acid.

-

Reflux the solution at 60-80°C for a specified period (e.g., 2, 4, 8, and 24 hours).

-

At each time point, withdraw a sample, neutralize it with 1N sodium hydroxide, and dilute it with the mobile phase for HPLC analysis.

-

-

Alkaline Hydrolysis:

-

Dissolve this compound in a suitable solvent and add an equal volume of 1N sodium hydroxide.

-

Reflux the solution at 60-80°C for a shorter period due to higher reactivity (e.g., 30 minutes, 1, 2, and 4 hours).

-

At each time point, withdraw a sample, neutralize it with 1N hydrochloric acid, and dilute it with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-